4,6-Dimethyl-2-(methylamino)nicotinonitrile
Overview
Description
4,6-Dimethyl-2-(methylamino)nicotinonitrile, also known as DMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMMA belongs to the class of heterocyclic compounds and has a molecular formula of C9H12N3.
Scientific Research Applications
Synthesis of Derivatives
- Synthesis of Pyridine Derivatives : A study by Škofic et al. (2005) explored the synthesis of pyridine derivatives using a molecule related to 4,6-Dimethyl-2-(methylamino)nicotinonitrile. This was part of the synthesis of molecular probes used in positron emission tomography for diagnosing Alzheimer's Disease (Škofic et al., 2005).
Heterocycles Synthesis
- Synthesis of the Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine Ring System : Coppola and Shapiro (1981) reported the synthesis of complex ring systems involving reactions with 4,6-Dimethyl-2-(methylamino)nicotinonitrile. This is significant for developing new heterocyclic compounds with potential applications in various fields (Coppola & Shapiro, 1981).
Antiprotozoal Activity
- Investigation of Antiprotozoal Properties : Ismail et al. (2003) synthesized compounds from derivatives of 4,6-Dimethyl-2-(methylamino)nicotinonitrile, which demonstrated significant antiprotozoal activity. This highlights its potential use in developing treatments for protozoal infections (Ismail et al., 2003).
Drug Design and Synthesis
- Fleximer Design and Synthesis : Dowarah et al. (2020) worked on the design, synthesis, and structural analysis of a fleximer based on 4,6-Dimethyl-2-(methylamino)nicotinonitrile. This research contributes to drug design, particularly in understanding the role of molecular flexibility in binding affinity (Dowarah et al., 2020).
Antioxidant Evaluation
- Antioxidant Properties : Gouda et al. (2016) evaluated the antioxidant properties of some nicotinonitriles, demonstrating the utility of 4,6-Dimethyl-2-(methylamino)nicotinonitrile derivatives in this domain (Gouda et al., 2016).
Crystal Chemistry and Conformational Analysis
- Conformational Tuning in Molecular Networks : Tewari and Dubey (2009) focused on the conformational aspects of a molecule closely related to 4,6-Dimethyl-2-(methylamino)nicotinonitrile, which is crucial for understanding its interaction in molecular networks (Tewari & Dubey, 2009).
- Molecular Docking Studies : Dubey et al. (2013) conducted molecular docking studies, using derivatives of 4,6-Dimethyl-2-(methylamino)nicotinonitrile, to explore binding affinity with biological receptors, an essential aspect of drug design (Dubey et al., 2013).
Corrosion Inhibition
- Use as Corrosion Inhibitors : Fouda et al. (2020) investigated new organic derivatives, including 4,6-Dimethyl-2-(methylamino)nicotinonitrile, as effective corrosion inhibitors, showing its potential application in industrial maintenance (Fouda et al., 2020).
Method Development for Synthetic Chemistry
- Development of Synthetic Methods : Iwai et al. (2022) provided new methods for synthesizing multiply arylated nicotinonitriles, demonstrating the versatility of 4,6-Dimethyl-2-(methylamino)nicotinonitrile in chemical synthesis (Iwai et al., 2022).
properties
IUPAC Name |
4,6-dimethyl-2-(methylamino)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-4-7(2)12-9(11-3)8(6)5-10/h4H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLKHPBQSTJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477281 | |
Record name | 4,6-dimethyl-2-(methylamino)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(methylamino)nicotinonitrile | |
CAS RN |
783325-61-1 | |
Record name | 4,6-dimethyl-2-(methylamino)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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